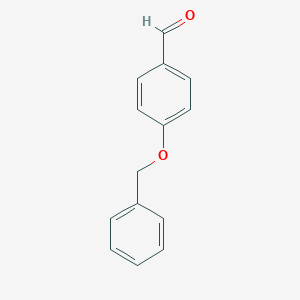

4-(Benzyloxy)benzaldehyde

Description

Significance of 4-(Benzyloxy)benzaldehyde (B125253) as a Versatile Synthetic Intermediate

The utility of this compound in organic synthesis is extensive, primarily owing to its dual functionality. The aldehyde group is highly reactive and participates in a multitude of chemical transformations, while the benzyloxy group provides a stable protecting group for a phenol, which can be cleaved under specific conditions to reveal a hydroxyl group. This versatility makes it a valuable precursor in the construction of diverse molecular architectures. smolecule.com

Detailed research findings highlight its role in various synthetic pathways:

Synthesis of Chalcones: this compound is a common starting material for the synthesis of chalcone (B49325) analogs through Claisen-Schmidt condensation reactions. univ-ovidius.rouniv-ovidius.ro These reactions involve the base-catalyzed condensation with various (hetero)aryl methyl ketones. univ-ovidius.ro Chalcones themselves are significant intermediates for creating heterocyclic compounds and are explored for a range of biological activities, including as antioxidants and antimicrobial agents. univ-ovidius.ro

Formation of Thiosemicarbazones: The compound readily reacts with thiosemicarbazides to form thiosemicarbazone derivatives. mdpi.comresearchgate.net For instance, it has been used to synthesize 4-benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone (BBMTSC), a chelating agent containing sulfur and nitrogen donor atoms capable of forming complexes with metal ions like Cadmium(II). mdpi.comresearchgate.net Thiosemicarbazones are a class of compounds investigated for their intriguing chelating abilities and biomedical properties. researchgate.net

Precursor to Biologically Active Molecules: It serves as a key intermediate in the synthesis of molecules with potential therapeutic applications. For example, it was used to synthesize an estrogen receptor β-selective ligand, (5-fluoro-(2R,3S)-2,3-bis(4-hydroxyphenyl)pentanenitrile). sigmaaldrich.comchemicalbook.com It is also a precursor in the development of Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists, which are being investigated as potential treatments for retinal disorders like diabetic retinopathy. nih.gov

Building Block for Complex Structures: The molecule is used in multi-step syntheses to build more elaborate structures. It has been a component in the development of tool compounds for studying poly (ADP-ribose) polymerase 10 (PARP10) inhibitors. Furthermore, its derivatives, such as 2,4-Bis(benzyloxy)benzaldehyde (B176367), are critical intermediates for synthesizing molecules in medicinal chemistry and materials science, including MAO inhibitors and antifungal agents.

The Role of the Benzyloxyaromatic Aldehyde Scaffold in Organic Chemistry Research

The benzyloxyaromatic aldehyde scaffold, of which this compound is a prime example, is a fundamental structural motif in organic chemistry. researchgate.net This scaffold combines the electrophilic reactivity of an aldehyde with the steric and electronic properties of a benzyloxy group, making it a versatile tool for molecular design.

The significance of this scaffold is rooted in several key features:

Reactive Aldehyde Group: The formyl group (–CHO) is a site for numerous chemical reactions. sigmaaldrich.com It can undergo nucleophilic additions, condensations, oxidations to a carboxylic acid, and reductions to an alcohol, providing a gateway to a vast number of functional group transformations. This reactivity is central to its role as a building block.

Protective Benzyloxy Group: The benzyloxy group (–OCH₂C₆H₅) serves as a robust protecting group for a phenolic hydroxyl. It is stable to a wide range of reaction conditions but can be selectively removed, typically by catalytic hydrogenation, to unmask the phenol. This allows chemists to perform reactions on other parts of the molecule without affecting the hydroxyl group until it is needed.

Current Research Trends and Future Directions in this compound Chemistry

The research landscape for this compound and its derivatives is dynamic, with a strong focus on medicinal chemistry and materials science. Current trends indicate a move towards the rational design of highly specific and potent biologically active compounds.

Current Research Trends:

Enzyme Inhibition: A significant area of research involves using the this compound scaffold to design inhibitors for various enzymes. Derivatives have been investigated as inhibitors of monoamine oxidases, cholinesterases, and beta-secretase-1. univ-ovidius.ro Structure-activity relationship (SAR) studies are being conducted to understand how different substituents on the scaffold impact biological activity and selectivity.

Anticancer Research: The compound and its derivatives are being explored for their potential as anticancer agents. For instance, 4-(benzyloxy)benzamides have been identified as potent inhibitors of poly (ADP-ribose) polymerase 10 (PARP10), an enzyme implicated in cellular processes relevant to cancer.

Antiviral Applications: The 1,2,4-triazole (B32235) scaffold, when combined with a this compound moiety, has been synthesized and studied for potential antiviral applications. bohrium.com The unique properties of such hybrid molecules make them attractive candidates for the development of new antiviral drugs. bohrium.com

Materials Science: In materials science, derivatives like 2,4-Bis(benzyloxy)benzaldehyde are used as building blocks for polymers and in the production of specialty chemicals.

Future Directions: Future research is expected to build upon these trends. The development of derivatives with improved pharmacokinetic properties and enhanced target selectivity remains a key goal. As our understanding of the biological roles of enzymes like PARP10 grows, we can expect the design of more sophisticated tool compounds and potential therapeutic candidates based on the this compound framework. Further exploration into its use in synthesizing novel heterocyclic systems and functional materials will likely continue to expand the compound's utility in organic synthesis. univ-ovidius.ro

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVTWZSXLLMNMQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063441 | |

| Record name | Benzaldehyde, 4-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4397-53-9 | |

| Record name | 4-(Benzyloxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4397-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 4-(phenylmethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004397539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Benzyloxy)benzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131669 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Benzyloxy)benzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28298 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 4-(phenylmethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 4-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-benzyloxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.299 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies for 4 Benzyloxy Benzaldehyde and Its Structural Analogues

O-Benzylation Methodologies for 4-Hydroxybenzaldehyde (B117250) Derivatives

The introduction of a benzyl (B1604629) group to a hydroxyl moiety, known as O-benzylation, is a fundamental transformation in organic synthesis, often employed to protect the hydroxyl group. In the context of 4-hydroxybenzaldehyde, this reaction yields 4-(benzyloxy)benzaldehyde (B125253), a key intermediate in the synthesis of various fine chemicals and pharmaceuticals.

Conventional Synthetic Routes and Optimization Studies

The most conventional and widely employed method for the synthesis of this compound is the Williamson ether synthesis. smolecule.comwikipedia.orgorganic-chemistry.org This reaction involves the deprotonation of 4-hydroxybenzaldehyde to form a phenoxide ion, which then acts as a nucleophile, attacking an electrophilic benzyl halide, typically benzyl bromide or benzyl chloride. smolecule.comwikipedia.org The reaction is generally carried out in the presence of a base, such as potassium carbonate or sodium hydride, and a suitable solvent. smolecule.comorganic-chemistry.orgchemspider.com

Optimization of this conventional route often involves a systematic study of various reaction parameters. For instance, the choice of base is crucial. While strong bases like sodium hydride ensure complete deprotonation, milder bases like potassium carbonate are often preferred for their ease of handling and to avoid potential side reactions. smolecule.comchemspider.com The solvent also plays a significant role; polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are commonly used as they can solvate the cation of the base, leaving the phenoxide anion more available for nucleophilic attack. wikipedia.org

Reaction temperature and time are additional parameters that are fine-tuned to maximize the yield and purity of the product. A typical procedure involves heating a mixture of 4-hydroxybenzaldehyde, a benzyl halide, and a base in a solvent at temperatures ranging from room temperature to 100 °C for several hours. wikipedia.orgchemspider.comnih.gov For example, one reported synthesis involves reacting 4-hydroxybenzaldehyde with 4-nitrobenzyl bromide and potassium carbonate in dry DMF at 100°C for 3 hours, resulting in a 74% yield of 4-(4-nitrobenzyloxy)benzaldehyde. chemspider.com Another protocol describes the reaction of 4-hydroxybenzaldehyde with 3-fluorobenzyl bromide and potassium carbonate in acetone (B3395972) at 60°C for 5 hours, yielding 4-(3-fluoro-benzyloxy)-benzaldehyde in 94.4% yield. chemicalbook.com

A study on the synthesis of N-(4-fluorophenyl)-4-benzyloxy benzylidene amine highlights a one-pot method where 4-hydroxybenzaldehyde is first reacted with benzyl chloride in the presence of an alkali metal carbonate and a catalyst, followed by the addition of 4-fluoroaniline. google.com This approach streamlines the process by avoiding the isolation of the intermediate this compound. google.com The reaction conditions for the initial benzylation step are reported to be between 45°C and 110°C for 1 to 10 hours. google.com

The following table summarizes typical reaction conditions for the conventional synthesis of this compound derivatives:

| Benzylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Nitrobenzyl bromide | K₂CO₃ | DMF | 100 | 3 | 74 | chemspider.com |

| 3-Fluorobenzyl bromide | K₂CO₃ | Acetone | 60 | 5 | 94.4 | chemicalbook.com |

| Benzyl chloride | Alkali metal carbonate | DMF | 45-110 | 4-6 | Not specified | nih.govgoogle.com |

Catalyst Systems in Etherification Reactions

To enhance the efficiency and selectivity of the O-benzylation of 4-hydroxybenzaldehyde, various catalyst systems have been explored. Phase-transfer catalysis (PTC) has emerged as a powerful technique, facilitating the reaction between the water-soluble phenoxide and the organic-soluble benzyl halide. acs.orgrjptonline.org Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide - TBAB) or crown ethers, transport the phenoxide anion from the aqueous phase to the organic phase, where the reaction occurs. acs.orgresearchgate.net This method offers several advantages, including milder reaction conditions, faster reaction rates, and the ability to use less expensive and environmentally benign solvents like water. acs.organl.gov

A study on the synthesis of 4-benzyloxy propiophenone (B1677668) utilized a liquid-liquid-liquid (L-L-L) phase-transfer catalysis system with TBAB as the catalyst. acs.org This innovative approach, where the catalyst forms a separate phase, allows for easy separation and reuse of the catalyst, contributing to the principles of green chemistry. acs.orgresearchgate.net The L-L-L PTC system was found to be 100% selective towards the desired product and significantly intensified the reaction rates. acs.org The use of different phase transfer catalysts, including polyethylene (B3416737) glycol (PEG)-400, 18-crown-6 (B118740) ether, and various quaternary ammonium salts, was investigated for the synthesis of a 4-benzyloxyl-3-methoxylbenzaldehyde-copolystyrene resin, demonstrating the versatility of PTC in this type of etherification. researchgate.net

Zirconium and hafnium-based complexes have also been investigated as homogeneous catalysts for the reductive etherification of hydroxybenzaldehydes. osti.govrsc.org These catalysts, such as zirconium and hafnium polyhedral oligosilsesquioxane complexes, have shown high activity and selectivity in converting 2- and 4-hydroxybenzaldehyde to their corresponding isopropyl ethers in isopropanol, which acts as both a green solvent and a reagent. osti.govrsc.org While this specific example focuses on isopropylation, the underlying principle of using these metal complexes as catalysts for etherification is relevant. The studies noted that 4-hydroxybenzaldehyde required a higher temperature (125°C) for conversion compared to 2-hydroxybenzaldehyde (120°C). osti.govrsc.org

The following table provides examples of catalyst systems used in the etherification of 4-hydroxybenzaldehyde derivatives:

| Catalyst System | Reactants | Solvent | Key Features | Reference |

| Tetrabutylammonium bromide (TBAB) | 4-Hydroxy propiophenone, Benzyl chloride | Water-organic biphasic system | Liquid-liquid-liquid PTC, 100% selectivity, catalyst reusability | acs.org |

| PEG-400, 18-crown-6, CTMAC, TBAC, TBAI | 4-Hydroxyl-3-methoxylbenzaldehyde, Chloromethylated polystyrene | DMF | Phase-transfer catalysis for polymer-supported synthesis | researchgate.net |

| Zirconium/Hafnium polyhedral oligosilsesquioxane complexes | 4-Hydroxybenzaldehyde, Isopropanol | Isopropanol | Homogeneous catalysis, green solvent | osti.govrsc.org |

| Iron salicylate (B1505791) | 4-Hydroxybenzaldehydes, Alcohols, H₂O₂ | Alcohol | Green oxidant (H₂O₂), room temperature | d-nb.info |

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methodologies. For the synthesis of this compound, this has translated into exploring solvent-free or solvent-reduced conditions and employing sustainable catalysts.

Mechanochemical and Solvent-Reduced Methodologies

Mechanochemistry, which involves chemical reactions induced by mechanical energy (e.g., grinding or milling), offers a compelling green alternative to traditional solvent-based synthesis. researchgate.netbeilstein-journals.orgmdpi.com These solvent-free or solid-state reactions can lead to higher yields, shorter reaction times, and reduced waste generation. researchgate.netmdpi.comugm.ac.id

While direct mechanochemical synthesis of this compound from 4-hydroxybenzaldehyde is not extensively documented in the provided search results, the use of this compound as a starting material in mechanochemical reactions is reported. For instance, the synthesis of chalcone (B49325) derivatives has been achieved by grinding this compound with 1-(thiophen-2-yl)ethanone and NaOH using a mortar and pestle for just 10 minutes. researchgate.net This demonstrates the feasibility of carrying out reactions involving this compound under solvent-free conditions. The principles of mechanochemistry, such as those applied in the Claisen-Schmidt condensation, could potentially be adapted for the O-benzylation of 4-hydroxybenzaldehyde. mdpi.com

Solvent-reduced methodologies also contribute to greener synthesis. The use of ultrasound irradiation has been shown to accelerate reactions and can often be performed with minimal or no solvent. ugm.ac.id While a study on the reduction of aldehydes using sodium borohydride (B1222165) found that ultrasonication under completely solvent-free conditions was not effective, the addition of a small amount of ethanol (B145695) enabled the reaction to proceed efficiently. ugm.ac.id This suggests that a similar approach could be explored for the synthesis of this compound.

Another green approach is the use of aqueous micellar media. The synthesis of 4-phenacyloxy benzaldehyde (B42025) derivatives, which are structurally similar to this compound, has been successfully carried out in a micellar medium using triethylamine (B128534) as a catalyst at room temperature. orientjchem.org This method avoids the use of volatile organic solvents and can lead to high yields and purity. orientjchem.orgresearchgate.net The development of a surfactant-assisted Williamson synthesis of 4-benzyloxy benzoic acid in aqueous media further supports the potential of this green methodology for related compounds. researchgate.net

The following table highlights some green chemistry approaches relevant to the synthesis of benzyloxyaromatic aldehydes:

| Methodology | Reactants/Starting Material | Conditions | Key Advantages | Reference |

| Mechanochemical Synthesis | This compound, 1-(Thiophen-2-yl)ethanone, NaOH | Grinding with mortar and pestle, 10 min | Solvent-free, rapid reaction | researchgate.net |

| Ultrasound-Assisted Synthesis | Aldehydes, NaBH₄ | Small amount of ethanol, room temperature | Reduced solvent usage, energy efficient | ugm.ac.id |

| Micellar Synthesis | 4-Hydroxybenzaldehyde derivatives, Phenacyl bromide | Triethylamine catalyst, aqueous micellar medium, room temperature | Avoids volatile organic solvents, mild conditions | orientjchem.org |

Sustainable Catalysis in Benzyloxyaromatic Aldehyde Preparation

The development of sustainable catalytic systems is a cornerstone of green chemistry. This involves using catalysts that are non-toxic, abundant, and recyclable.

For the preparation of benzyloxyaromatic aldehydes, several sustainable catalytic approaches have been reported. The use of iron salicylate as a catalyst for the oxidative esterification of 4-hydroxybenzaldehydes with alcohols in the presence of hydrogen peroxide (H₂O₂) is a notable example. d-nb.info This system is advantageous as iron is an abundant and low-toxicity metal, and H₂O₂ is a green oxidant that produces only water as a byproduct. d-nb.info

The use of DABCO (1,4-diazabicyclo[2.2.2]octane) as a basic and inexpensive catalyst for the synthesis of benzyloxy pyrimido[4,5-b]quinoline derivatives under solvent-free conditions is another example of sustainable catalysis. nih.gov While this is a multi-component reaction where this compound is a reactant, the principle of using a readily available and non-toxic organocatalyst is a key green chemistry principle.

Furthermore, the development of recyclable catalysts is crucial for sustainable synthesis. As mentioned earlier, the L-L-L phase-transfer catalysis system for the synthesis of 4-benzyloxy propiophenone allows for the easy separation and reuse of the TBAB catalyst. acs.org Similarly, catalysts supported on solid materials, such as silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄-SiO₂), offer the advantage of being easily separated from the reaction mixture by filtration and can often be reused. nih.gov While NaHSO₄-SiO₂ was used for the synthesis of acylals, the concept of using supported catalysts is broadly applicable to green organic transformations. nih.gov

The following table summarizes some sustainable catalyst systems for reactions involving benzyloxyaromatic aldehydes:

| Catalyst | Reaction Type | Key Features | Reference |

| Iron salicylate | Oxidative esterification | Abundant metal, green oxidant (H₂O₂) | d-nb.info |

| DABCO | Multi-component reaction | Inexpensive, basic organocatalyst, solvent-free | nih.gov |

| TBAB in L-L-L PTC | Etherification | Recyclable catalyst, high selectivity | acs.org |

| NaHSO₄-SiO₂ | Acylal synthesis | Heterogeneous, reusable catalyst | nih.gov |

Emerging Synthetic Techniques for this compound

Beyond conventional and green methodologies, emerging synthetic techniques are being explored to further improve the efficiency, safety, and scalability of chemical syntheses, including that of this compound.

Microwave-assisted synthesis has gained significant attention as it can dramatically reduce reaction times, often from hours to minutes, and improve yields. pku.edu.cnrsc.org The synthesis of 2,4-bis(benzyloxy)benzaldehyde (B176367) derivatives has been accelerated using microwave irradiation (300 W, 100°C), reducing the reaction time to 30 minutes with a 70% yield. Similarly, microwave synthesis has been employed in a reductive amination strategy starting from 4-(3-fluorobenzyloxy)benzaldehyde to rapidly and efficiently obtain the target product in a multi-step synthesis. pku.edu.cn The application of microwave heating to the Williamson ether synthesis of this compound could offer a significant improvement over conventional heating methods.

Flow chemistry is another transformative technology that involves performing chemical reactions in a continuous-flowing stream rather than in a batch reactor. acs.orgpolimi.it This technique offers numerous advantages, including enhanced safety (due to smaller reaction volumes), improved heat and mass transfer, and the potential for automated, on-demand production. acs.orgpolimi.it While a specific flow synthesis of this compound is not detailed in the provided search results, the principles of flow chemistry have been successfully applied to a wide range of organic reactions, including alkylations and condensations, which are relevant to the synthesis of this compound. acs.orgbeilstein-journals.org The transposition of the Williamson ether synthesis or other catalytic methods for preparing this compound into a continuous flow process could lead to a more efficient and scalable manufacturing process.

The following table provides an overview of emerging synthetic techniques with potential application to the synthesis of this compound:

| Technique | Example Application | Potential Advantages | Reference(s) |

| Microwave-Assisted Synthesis | Synthesis of 2,4-bis(benzyloxy)benzaldehyde derivatives; Reductive amination of 4-(3-fluorobenzyloxy)benzaldehyde | Reduced reaction times, improved yields | pku.edu.cn |

| Flow Chemistry | General organic synthesis (alkylations, condensations) | Enhanced safety, improved process control, scalability | acs.orgpolimi.it |

Applications of Flow Chemistry in Benzyloxybenzaldehyde Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch reactor, presents significant advantages for the synthesis of this compound and its analogues. beilstein-journals.org These benefits include enhanced heat and mass transfer, improved safety when handling hazardous reagents, and the potential for straightforward automation and scalability. rsc.org While specific literature on the end-to-end continuous flow synthesis of this compound is emerging, the synthesis can be envisioned as a two-stage process, with established flow methodologies for each step.

The initial stage would involve the synthesis of a substituted benzaldehyde. The continuous-flow synthesis of various aromatic aldehydes has been successfully demonstrated. For instance, the oxidation of benzyl alcohol and its para-substituted derivatives to the corresponding aldehydes has been achieved in a commercial continuous-flow microfluidic reactor. researchgate.net In one study, the photocatalytic conversion of 4-methoxybenzyl alcohol to p-anisaldehyde reached a production of 0.19 mM with a residence time of only 0.75 minutes. researchgate.net Another approach involves the palladium-catalyzed reductive carbonylation of (hetero)aryl bromides using syngas (CO and H2) in a flow system to produce aryl aldehydes in good to excellent yields. nih.gov

The subsequent step, the formation of the benzyl ether linkage via a Williamson ether synthesis, is also amenable to flow conditions. The Williamson ether synthesis is a well-established S(_N)2 reaction between an alkoxide and an alkyl halide. masterorganicchemistry.comlibretexts.org The translation of this reaction to a continuous flow setup would involve pumping a stream of the deprotonated 4-hydroxybenzaldehyde analogue and a stream of a benzyl halide into a heated microreactor or packed bed reactor to afford the desired this compound derivative. The precise control over reaction temperature, pressure, and residence time in a flow system can lead to higher yields and purities compared to traditional batch methods.

A hypothetical multi-step flow synthesis of a this compound analogue is presented below, drawing parallels from established continuous flow processes for similar transformations.

Table 1: Hypothetical Two-Step Continuous Flow Synthesis of a this compound Analogue

| Step | Reaction | Reactants | Catalyst/Reagent | Flow Conditions (Illustrative) | Potential Advantages |

| 1 | Oxidation | 4-Methylbenzyl alcohol | Immobilized oxidizing agent (e.g., Ru/Al2O3) | Packed-bed reactor, O2 as oxidant, elevated temperature and pressure | Safe handling of oxidant, high conversion, catalyst reusability. mit.edu |

| 2 | Williamson Ether Synthesis | 4-Hydroxy-4'-methylbenzaldehyde, Benzyl chloride | Phase-transfer catalyst, aqueous base | Microreactor, controlled temperature (e.g., 80-120 °C), short residence time | Enhanced mixing, improved heat transfer, higher yield, and purity. beilstein-journals.orgnih.gov |

This modular approach, combining established continuous flow techniques for aldehyde synthesis and ether formation, highlights the potential for developing an efficient and scalable process for producing this compound and its structural variants.

Multi-Component Reactions Incorporating this compound Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all reactants, are highly valued for their efficiency and atom economy. beilstein-journals.org The this compound scaffold has been effectively utilized in such reactions to generate complex heterocyclic structures with potential biological activities.

A notable example is the one-pot, three-component synthesis of novel pyrimido[4,5-b]quinoline derivatives. In this reaction, various substituted 4-(benzyloxy)benzaldehydes are reacted with dimedone and 6-amino-1,3-dimethyluracil. The reaction is efficiently catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) under solvent-free conditions at 90 °C.

A model reaction using 4-(4-chlorobenzyloxy)benzaldehyde demonstrated that 25 mol % of DABCO at 90 °C under solvent-free conditions provided the optimal yield of the corresponding pyrimido[4,5-b]quinoline derivative. beilstein-journals.orgCurrent time information in Vanderburgh County, US. This methodology was then extended to a range of other substituted benzyloxy benzaldehydes, consistently producing good to excellent yields of the desired heterocyclic products. Current time information in Vanderburgh County, US.

Table 2: DABCO-Catalyzed Multi-Component Synthesis of Pyrimido[4,5-b]quinoline Derivatives from this compound Analogues

| Entry | Aldehyde Component | Product | Time (h) | Yield (%) |

| 1 | This compound | 5-(4-(Benzyloxy)phenyl)-1,3-dimethyl-8,8-dimethyl-5,7,8,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,9H)-trione | 2 | 92 |

| 2 | 4-(4-Chlorobenzyloxy)benzaldehyde | 5-(4-(4-Chlorobenzyloxy)phenyl)-1,3-dimethyl-8,8-dimethyl-5,7,8,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,9H)-trione | 2.5 | 94 |

| 3 | 4-(4-Bromobenzyloxy)benzaldehyde | 5-(4-(4-Bromobenzyloxy)phenyl)-1,3-dimethyl-8,8-dimethyl-5,7,8,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,9H)-trione | 2.5 | 93 |

| 4 | 4-(4-Methylbenzyloxy)benzaldehyde | 1,3-Dimethyl-5-(4-(4-methylbenzyloxy)phenyl)-8,8-dimethyl-5,7,8,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,9H)-trione | 2 | 90 |

| 5 | 4-(4-Nitrobenzyloxy)benzaldehyde | 1,3-Dimethyl-5-(4-(4-nitrobenzyloxy)phenyl)-8,8-dimethyl-5,7,8,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,9H)-trione | 3 | 91 |

Source: Esmaili, S., et al. (2022). Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. ACS Omega. beilstein-journals.orgCurrent time information in Vanderburgh County, US.

This MCR approach showcases the utility of this compound and its analogues as key building blocks for the rapid and efficient construction of diverse and complex molecular architectures, which is a significant advantage in medicinal chemistry and materials science.

Chemical Reactivity and Derivatization Pathways of 4 Benzyloxy Benzaldehyde

Aldol (B89426) Condensation and Chalcone (B49325) Synthesis

The synthesis of chalcones, characterized by an α,β-unsaturated ketone core, is a prominent application of 4-(benzyloxy)benzaldehyde (B125253). These compounds are typically prepared through a base-catalyzed aldol condensation reaction known as the Claisen-Schmidt condensation.

The Claisen-Schmidt condensation involves the reaction of an aldehyde lacking α-hydrogens, such as this compound, with an enolizable ketone. wikipedia.org This carbon-carbon bond-forming reaction provides a straightforward route to chalcone analogs. univ-ovidius.ro The reaction is typically catalyzed by a base, which deprotonates the α-carbon of the ketone to form an enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The subsequent aldol addition product readily undergoes dehydration to yield the stable, conjugated chalcone structure.

Different ketones and catalysts can be employed in this reaction. For instance, this compound can be reacted with various acetophenones or heteroaryl methyl ketones to produce a diverse range of chalcone derivatives. univ-ovidius.roresearchgate.net Common catalysts for this transformation include aqueous sodium hydroxide (B78521) (NaOH) in ethanol (B145695) or organic bases like piperidine (B6355638) in methanol. univ-ovidius.roresearchgate.net The choice of catalyst can influence reaction times and yields. For example, using NaOH in ethanol at room temperature often results in the precipitation of the chalcone product in under 30 minutes. univ-ovidius.ro In contrast, reactions catalyzed by piperidine may require heating at reflux for several hours. univ-ovidius.roresearchgate.net

The table below summarizes the synthesis of various chalcones derived from this compound using different ketones and catalytic conditions.

| Reactant Ketone | Catalyst | Solvent | Reaction Conditions | Reference |

|---|---|---|---|---|

| Various acetophenones | NaOH | 96% Ethanol | Room Temperature | univ-ovidius.ro |

| 1-(5-bromobenzofuran-2-yl)ethanone | Piperidine | Methanol | Reflux, 6h | univ-ovidius.ro |

| 1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethanone | Piperidine | Methanol | Reflux, 6h | univ-ovidius.ro |

| 3-acetylcoumarin | Piperidine | Methanol | Reflux, 6h | univ-ovidius.ro |

The Claisen-Schmidt condensation typically results in the formation of the thermodynamically more stable (E)-isomer of the chalcone. The double bond in the propenone bridge of the chalcone molecule is formed via an elimination step that favors the trans configuration due to reduced steric hindrance between the aromatic rings. Spectroscopic analysis, particularly NMR, confirms the formation of the (E)-isomer as the primary product in these reactions. univ-ovidius.ro

Chalcones derived from this compound can undergo [2+2] intermolecular photodimerization when irradiated with UV light. univ-ovidius.ro This photochemical reaction involves the cycloaddition of the carbon-carbon double bonds of two chalcone molecules, leading to the formation of cyclobutane (B1203170) derivatives. univ-ovidius.roresearchgate.net

Given that the double bond is unsymmetrically substituted, this photodimerization can theoretically yield a mixture of different regioisomers. The cycloaddition can occur in a "head-to-head" fashion, producing cyclobutane regioisomers with identical substituents in a 1,2-relationship, or in a "head-to-tail" manner, resulting in regioisomers with identical substituents in a 1,3-relationship. univ-ovidius.ro NMR spectroscopic monitoring of the UV irradiation of a selected benzyloxy-substituted chalcone has demonstrated the formation of the (E)-isomer of the chalcone along with three distinct regioisomeric cyclobutanes. univ-ovidius.roresearchgate.net

Thiosemicarbazone Formation and Metal Complexation

Another significant derivatization pathway for this compound is its reaction with thiosemicarbazide (B42300) to form thiosemicarbazones. These compounds are of great interest as they contain multiple donor atoms (nitrogen and sulfur) and can act as versatile chelating ligands for various metal ions. mdpi.comresearchgate.net

The synthesis of thiosemicarbazones from this compound is a straightforward condensation reaction. It typically involves refluxing an ethanolic solution of this compound with an equimolar amount of thiosemicarbazide or a substituted thiosemicarbazide (e.g., 4-methyl-3-thiosemicarbazide). mdpi.comnih.gov The reaction proceeds via a nucleophilic attack of the primary amine group of the thiosemicarbazide on the carbonyl carbon of the aldehyde, followed by dehydration to form an imine (C=N) bond. amecj.com The resulting product, a thiosemicarbazone, often precipitates from the reaction mixture upon cooling and can be purified by recrystallization. mdpi.comnih.gov The thiosemicarbazone molecule typically adopts the more stable (E)-conformation with respect to the C=N double bond. researchgate.netnih.gov

The table below provides details on the synthesis of thiosemicarbazones from this compound.

| Thiosemicarbazide Reactant | Solvent | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| Thiosemicarbazide | Ethanol | Reflux, 2h | (E)-4-(Benzyloxy)benzaldehyde thiosemicarbazone | nih.gov |

| 4-methyl-3-thiosemicarbazide | Ethanol | Reflux, 4.5h | 4-Benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone (BBMTSC) | mdpi.com |

Thiosemicarbazones derived from this compound are effective chelating agents for transition metal ions due to the presence of both sulfur and nitrogen donor atoms. mdpi.comnih.gov These ligands can coordinate with metal ions to form stable metal complexes. mdpi.comrsc.org

In these complexes, the thiosemicarbazone ligand typically acts as a monoanionic bidentate ligand, coordinating to the metal center through the thionate sulfur and the imine nitrogen atoms, forming a stable five-membered chelate ring. mdpi.comrsc.org The coordination often involves the deprotonation of the acidic proton from the hydrazine (B178648) moiety. rsc.org For example, 4-benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone (BBMTSC) has been shown to form a complex with Cadmium(II) (Cd(II)). mdpi.com Similarly, other benzaldehyde (B42025) thiosemicarbazones form complexes with metals like Palladium(II) (Pd(II)). rsc.org The formation of these complexes is confirmed by various spectroscopic techniques, including UV-Vis, FT-IR, and NMR spectroscopy. mdpi.com

Nucleophilic Addition and Reductive Transformations

The aldehyde group in this compound is a key site for nucleophilic addition and related reductive reactions. These transformations are fundamental in modifying the core structure to produce a variety of derivatives.

The aldehyde functional group of this compound can be readily reduced to a primary alcohol, yielding 4-(benzyloxy)benzyl alcohol. sigmaaldrich.comguidechem.com This transformation is a common step in organic synthesis, converting the electrophilic aldehyde into a nucleophilic alcohol that can be used for further functionalization, such as in the synthesis of pharmaceuticals and fine chemicals. chemimpex.com The resulting compound, 4-(benzyloxy)benzyl alcohol, is a stable, solid material with a melting point of 86-87 °C. sigmaaldrich.com

Table 1: Reduction of this compound

| Reactant | Product | Transformation |

| This compound | 4-(Benzyloxy)benzyl alcohol | Aldehyde to Primary Alcohol |

This compound serves as a precursor for the synthesis of amino acid derivatives through reactions like reductive amination. nih.gov In this process, the aldehyde reacts with the amino group of an amino acid, such as 3-aminobenzoic acid, to form an intermediate imine (Schiff base). nih.govresearchgate.net This intermediate is then reduced in situ to form a stable secondary amine linkage. nih.gov This pathway is instrumental in coupling the benzyloxybenzaldehyde moiety to amino acid backbones, creating complex molecules with potential applications in medicinal chemistry. The formation of an amide bond, a key feature of peptides, typically requires the activation of a carboxylic acid to react with an amine. researchgate.netyoutube.com While direct amide formation from the aldehyde is not standard, its conversion to a carboxylic acid or its use in reductive amination provides routes to amide-like structures. nih.govimedpub.com

Table 2: Reductive Amination with an Amino Acid

| Aldehyde | Amine Source | Key Intermediate | Final Product Type |

| This compound | Amino Acid (e.g., 3-aminobenzoic acid) | Imine (Schiff Base) | N-Substituted Amino Acid Derivative |

Electrophilic Aromatic Substitution Reactions of Benzyloxybenzaldehyde Derivatives

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution, a class of reactions that allows for the introduction of new functional groups onto the ring. youtube.com The outcome of such reactions is dictated by the directing effects of the existing substituents: the aldehyde group and the benzyloxy group.

The benzyloxy group (-OCH₂C₆H₅) is an activating, ortho-, para-directing group due to the resonance donation of lone pair electrons from the ether oxygen. libretexts.org Conversely, the aldehyde group (-CHO) is a deactivating, meta-directing group. lkouniv.ac.in In this compound, the powerful activating effect of the benzyloxy group dominates, directing incoming electrophiles to the positions ortho to it (C3 and C5). libretexts.org For example, in the nitration of similar benzyloxy-substituted benzaldehydes using nitric acid, the nitro group is introduced at the position ortho to the activating benzyloxy moiety. chemicalforums.comresearchgate.net

Table 3: Electrophilic Aromatic Substitution on this compound

| Reactant | Directing Influence | Position of Substitution | Example Reaction | Example Product |

| This compound | Benzyloxy (Ortho, Para-directing, Activating) > Aldehyde (Meta-directing, Deactivating) | C3 and C5 (ortho to benzyloxy) | Nitration (with HNO₃) | 4-(Benzyloxy)-3-nitrobenzaldehyde |

Suzuki-Miyaura Coupling Reactions on Halogenated Benzyloxybenzaldehydes

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction used to form carbon-carbon bonds, typically between an organohalide and an organoboron compound. organic-chemistry.org To utilize this compound in this reaction, it must first be halogenated via electrophilic aromatic substitution, as described in the previous section.

For instance, bromination of this compound would yield 3-bromo-4-(benzyloxy)benzaldehyde. This halogenated derivative can then serve as the substrate for a Suzuki-Miyaura coupling. The reaction involves an oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation with a boronic acid (or its ester) in the presence of a base, and concludes with reductive elimination to yield the biaryl product and regenerate the catalyst. organic-chemistry.org This methodology allows for the synthesis of complex biaryl structures, linking the benzyloxybenzaldehyde core to other aromatic or vinyl groups. researchgate.netresearchgate.net

Table 4: Suzuki-Miyaura Coupling Pathway

| Step | Reactants | Reagents/Catalyst | Product |

| 1. Halogenation | This compound | Bromine (Br₂) | 3-Bromo-4-(benzyloxy)benzaldehyde |

| 2. Coupling | 3-Bromo-4-(benzyloxy)benzaldehyde + Arylboronic Acid | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 3-Aryl-4-(benzyloxy)benzaldehyde |

Advanced Spectroscopic and Crystallographic Characterization of 4 Benzyloxy Benzaldehyde Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 4-(Benzyloxy)benzaldehyde (B125253), both proton (¹H) and carbon-13 (¹³C) NMR are employed to confirm its structure.

The ¹H NMR spectrum of this compound provides a precise map of the proton environments within the molecule. The spectrum, typically recorded in deuterated chloroform (B151607) (CDCl₃), displays characteristic signals for the aldehydic proton, the aromatic protons of both benzene (B151609) rings, and the methylene (B1212753) protons of the benzyl (B1604629) group.

The aldehydic proton (CHO) is highly deshielded due to the electron-withdrawing nature of the carbonyl oxygen and appears as a distinct singlet at approximately 9.85-9.88 ppm. jmcs.org.mx The protons on the benzaldehyde (B42025) ring system appear as two doublets, consistent with a 1,4-disubstituted pattern. The two protons ortho to the aldehyde group are observed at around 7.81-7.83 ppm, while the two protons ortho to the benzyloxy group are found further upfield at approximately 7.05-7.07 ppm. jmcs.org.mx

The five protons of the benzyl group's phenyl ring typically appear as a multiplet in the range of 7.35-7.42 ppm. jmcs.org.mx The methylene protons (-O-CH₂-) of the benzyl group are chemically equivalent and produce a sharp singlet at around 5.11-5.14 ppm, a characteristic chemical shift for benzylic ethers. jmcs.org.mx

Table 1: ¹H NMR Chemical Shifts for this compound in CDCl₃

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Number of Protons |

|---|---|---|---|

| Aldehydic H (CHO) | 9.85 | Singlet | 1H |

| Aromatic H (ortho to CHO) | 7.81 | Doublet | 2H |

| Aromatic H (Benzyl ring) | 7.40-7.35 | Multiplet | 5H |

| Aromatic H (ortho to OCH₂) | 7.05 | Doublet | 2H |

| Methylene H (OCH₂) | 5.11 | Singlet | 2H |

Data sourced from a study on imine sulfide (B99878) materials. jmcs.org.mx

The ¹³C NMR spectrum complements the ¹H NMR data by providing a detailed map of the carbon framework of this compound. The spectrum shows distinct signals for each unique carbon atom in the molecule.

The carbonyl carbon of the aldehyde group is the most deshielded, appearing at approximately 190.8 ppm. jmcs.org.mx The aromatic carbons show a range of chemical shifts. The carbon atom to which the aldehyde group is attached (C1) and the carbon atom bearing the ether linkage (C4) are found at approximately 130.7 ppm and 163.1 ppm, respectively. jmcs.org.mx The aromatic carbons ortho and meta to the aldehyde group are observed at 131.9 ppm and 115.1 ppm. jmcs.org.mx

For the benzyl group, the five phenyl carbons appear in the typical aromatic region between 127.5 and 128.7 ppm, with the ipso-carbon (attached to the methylene group) appearing at 136.0 ppm. jmcs.org.mx The methylene carbon (-O-CH₂-) gives a characteristic signal at around 70.2 ppm. jmcs.org.mx

Table 2: ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon Assignment | Chemical Shift (δ) in ppm |

|---|---|

| Aldehyde (C=O) | 190.8 |

| Aromatic C (C-O) | 163.1 |

| Aromatic C (ipso-benzyl) | 136.0 |

| Aromatic C (ortho to CHO) | 131.9 |

| Aromatic C (C-CHO) | 130.7 |

| Aromatic C (Benzyl) | 128.7 |

| Aromatic C (Benzyl) | 128.3 |

| Aromatic C (Benzyl) | 127.5 |

| Aromatic C (ortho to OCH₂) | 115.1 |

| Methylene C (OCH₂) | 70.2 |

Data sourced from a study on imine sulfide materials. jmcs.org.mx

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The resulting spectra are highly specific and serve as a molecular fingerprint, allowing for the identification of functional groups.

The IR spectrum of this compound shows several characteristic absorption bands. A strong, sharp peak corresponding to the C=O stretching vibration of the conjugated aldehyde is prominently observed at approximately 1687 cm⁻¹. jmcs.org.mx The aromatic C-H stretching vibrations appear just above 3000 cm⁻¹ (e.g., 3024 cm⁻¹), while the aldehydic C-H stretching is visible as two weaker bands around 2828 and 2743 cm⁻¹. jmcs.org.mx The stretching vibrations of the aromatic C=C bonds are found near 1600 cm⁻¹. jmcs.org.mx The asymmetric and symmetric C-O-C stretching vibrations of the ether linkage give rise to strong bands at approximately 1259 cm⁻¹ and 1018 cm⁻¹, respectively. jmcs.org.mx

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| 3024 | Aromatic C-H Stretch | Medium |

| 2828, 2743 | Aldehyde C-H Stretch | Weak |

| 1687 | Aldehyde C=O Stretch | Strong |

| 1600 | Aromatic C=C Stretch | Medium-Strong |

| 1259 | Asymmetric C-O-C Stretch | Strong |

| 1018 | Symmetric C-O-C Stretch | Strong |

Data sourced from a study on imine sulfide materials. jmcs.org.mx

Raman spectroscopy provides complementary information. While specific experimental Raman data for this compound is not detailed in the searched literature, the spectrum is expected to be dominated by strong bands for the aromatic ring breathing modes and the symmetric C=C stretching vibrations. The C=O stretch would also be visible, though typically weaker in Raman than in IR. The methylene and aromatic C-H stretching vibrations would also be present.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The electron ionization (EI) mass spectrum of this compound confirms its molecular weight of 212.24 g/mol . nih.gov

The mass spectrum shows a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 212. jmcs.org.mx The most intense peak in the spectrum, known as the base peak, appears at m/z 91. jmcs.org.mx This peak is characteristic of the benzyl group and is attributed to the formation of the highly stable tropylium (B1234903) cation (C₇H₇⁺) through rearrangement and fragmentation. Other significant fragments may be observed, corresponding to the loss of the aldehyde group or other parts of the molecule.

Table 4: Key Mass Spectrometry Data for this compound (EI-MS)

| m/z | Relative Intensity (%) | Assignment |

|---|---|---|

| 212 | 7 | [M]⁺ (Molecular Ion) |

| 91 | 100 | [C₇H₇]⁺ (Tropylium Ion, Base Peak) |

Data sourced from a study on imine sulfide materials. jmcs.org.mx

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorptions corresponding to π → π* and n → π* transitions. The aromatic rings and the carbonyl group are the primary chromophores.

While specific λmax values were not found in the searched literature, the spectrum of benzaldehyde is known to exhibit a strong π → π* transition around 250 nm and a weaker, longer-wavelength n → π* transition associated with the carbonyl group. The presence of the benzyloxy group, which acts as an auxochrome (a group that modifies the light-absorbing properties of a chromophore), is expected to cause a bathochromic (red) shift in these absorption bands due to the extension of the conjugated π-system through the ether oxygen. This would move the absorption maxima to longer wavelengths compared to unsubstituted benzaldehyde. Studies on related chalcones synthesized from this compound show strong absorption in the 320-330 nm range, which is consistent with an extended conjugated system. researchgate.net

X-ray Diffraction (XRD) for Crystalline Structure Determination

Single-crystal X-ray diffraction (XRD) provides definitive information about the three-dimensional arrangement of atoms in the crystalline state, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure of this compound has been determined and reveals an essentially planar conformation. The dihedral angle between the two aromatic rings is small, at approximately 5.23°. The molecule crystallizes in the orthorhombic system. The aldehyde group is found to be coplanar with the benzene ring to which it is attached. The crystal packing is influenced by weak intermolecular C-H···O hydrogen bonding interactions, primarily involving the aldehyde oxygen atom and hydrogen atoms from the methylene group of a neighboring molecule.

Table 5: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₂O₂ |

| Molecular Weight | 212.24 g/mol |

| Crystal System | Orthorhombic |

| a | 11.4772 (11) Å |

| b | 12.9996 (12) Å |

| c | 7.2032 (6) Å |

| Volume (V) | 1074.71 (17) ų |

| Molecules per unit cell (Z) | 4 |

Data sourced from Acta Crystallographica Section E.

Single-Crystal X-ray Diffraction for Molecular Conformation and Intermolecular Interactions

Single-crystal X-ray diffraction analysis offers an atomic-resolution view of this compound, revealing a detailed picture of its molecular structure and supramolecular assembly. The compound crystallizes in the orthorhombic system, and its crystallographic parameters have been precisely determined.

The study of the crystal structure of this compound reveals that the molecule adopts an essentially planar conformation. The dihedral angle between the two aromatic rings (the benzaldehyde and the benzyl moieties) is minimal, measured at 5.23 (9)°. This near-coplanarity is a significant conformational feature. Furthermore, the aldehyde group is observed to lie in the plane of its attached aromatic ring, with a maximum deviation of only 0.204 (3) Å. This planarity facilitates efficient crystal packing.

The crystal packing is stabilized by a network of weak, non-classical intermolecular hydrogen bonds. Specifically, C—H⋯O interactions are prominent, where the aldehyde oxygen atom acts as the primary acceptor. The shortest of these contacts involve the hydrogen atoms of the methylene bridge (—CH₂—) group. These interactions, though weak, are crucial in directing the three-dimensional architecture of the crystal lattice. All intermolecular contacts involving the ether oxygen atom are comparatively longer.

| Parameter | Value |

|---|---|

| Empirical formula | C₁₄H₁₂O₂ |

| Formula weight | 212.24 |

| Temperature | 123 K |

| Wavelength | 0.71073 Å |

| Crystal system | Orthorhombic |

| Space group | Pna2₁ |

| Unit cell dimensions | a = 11.4772 (11) Å b = 12.9996 (12) Å c = 7.2032 (6) Å |

| Volume | 1074.71 (17) ų |

| Z | 4 |

| Density (calculated) | 1.312 Mg/m³ |

| Interaction | H⋯O Distance (Å) |

|---|---|

| Methylene H⋯O (aldehyde) | 2.50 |

| Methylene H⋯O (aldehyde) | 2.53 |

| Aromatic H⋯O (aldehyde) | 2.69 |

| Aromatic H⋯O (aldehyde) | 2.80 |

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a fundamental technique for the analysis of crystalline materials, providing information on phase purity and crystal structure. For this compound, the PXRD pattern serves as a characteristic fingerprint of its solid-state form.

While dedicated studies focusing solely on the powder diffraction for phase analysis of this compound are not extensively detailed in the literature, the crystalline phase is well-established by the comprehensive single-crystal X-ray data. The powder pattern can be theoretically calculated from these single-crystal results. This calculated pattern provides the definitive reference for the pure crystalline phase of the compound. Any deviation in an experimental PXRD pattern from this reference would indicate the presence of impurities or different polymorphic forms. In practice, the experimental PXRD of a bulk, synthesized sample would be compared against this standard pattern to confirm its identity and assess its phase purity. The analysis of related isomers, such as 3-benzyloxybenzaldehyde, has utilized laboratory PXRD data to determine their crystal structures, which are then compared with the known single-crystal structure of this compound to understand packing differences. This comparative approach underscores the role of the single-crystal data as the foundational reference for the compound's primary crystalline phase.

Computational and Theoretical Investigations of 4 Benzyloxy Benzaldehyde Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, energies, and other chemical properties with high accuracy.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule (its conformation) and understanding the distribution of electrons. For 4-(Benzyloxy)benzaldehyde (B125253), the starting point for such calculations is often the experimental data obtained from X-ray crystallography.

Experimental studies have shown that this compound adopts an essentially planar conformation in its crystalline state. researchgate.netnih.gov The dihedral angle, which measures the twist between the two aromatic rings (the benzaldehyde (B42025) ring and the benzyl (B1604629) ring), is reported to be a mere 5.23°. researchgate.netnih.govstrath.ac.uk The aldehyde group is also found to be coplanar with its attached aromatic ring. nih.gov

Theoretical DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311+G(d,p), are used to optimize the molecular geometry in a gaseous phase. nih.govrri.res.in These calculations solve for the lowest energy state of the molecule, providing theoretical bond lengths, bond angles, and dihedral angles. For molecules with a benzyloxy fragment, these theoretical values are generally found to be in good agreement with experimental X-ray diffraction data, confirming the planarity and conformational preferences observed in the solid state. nih.govrri.res.in

| Parameter | Experimental Value for this compound | Remarks on Theoretical DFT Calculations |

|---|---|---|

| Dihedral Angle (between aromatic rings) | 5.23° researchgate.netstrath.ac.uk | DFT optimization is expected to confirm a near-planar conformation, consistent with experimental findings. |

| Aldehyde Group Conformation | Coplanar with the aromatic ring nih.gov | Calculations typically show minimal deviation from planarity for benzaldehyde derivatives. |

| C-O-C-C Torsion Angle | Not specified in sources | In similar benzyloxy-containing structures, this torsion angle indicates a conformation close to anti. nih.gov |

DFT calculations can predict spectroscopic properties, which can then be compared with experimental results for validation. Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic absorption spectra (UV-Vis). mdpi.com This method computes the excitation energies required to move an electron from an occupied orbital to an unoccupied one, which correspond to absorption wavelengths. For benzaldehyde derivatives, TD-DFT calculations can predict the main absorption bands resulting from π→π* and n→π* electronic transitions. researchgate.net

Similarly, DFT can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. While experimental ¹H NMR data for this compound is readily available, theoretical calculations provide a means to assign specific peaks to individual protons in the molecule and to understand how the electronic environment influences their magnetic shielding. spectrabase.com

| Spectroscopic Technique | Theoretical Prediction Method | Typical Information Obtained | Relevance to this compound |

|---|---|---|---|

| UV-Vis Spectroscopy | TD-DFT mdpi.com | Absorption wavelengths (λmax), excitation energies, and oscillator strengths. mdpi.com | Predicts electronic transitions that can be compared with its known experimental spectrum. |

| NMR Spectroscopy | DFT (e.g., GIAO method) | Chemical shifts (δ) for ¹H and ¹³C nuclei. | Aids in the structural confirmation and assignment of experimental NMR signals. spectrabase.com |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile). irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. wuxiapptec.com A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.comconicet.gov.ar In benzyloxy-containing compounds, the electron density in the HOMO is often concentrated on the electron-rich aromatic rings, while the LUMO density may be located on a more electron-deficient part of the molecule. rri.res.in

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's stability and reactivity. mdpi.comresearchgate.net

| Descriptor | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. irjweb.com |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. conicet.gov.ar |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness; indicates higher reactivity. conicet.gov.ar |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom to attract electrons. conicet.gov.ar |

| Electrophilicity Index (ω) | μ² / 2η (where μ = -χ) | Measures the energy stabilization when the system acquires additional electronic charge. mdpi.comirjweb.com |

Molecular Modeling and Simulation Studies

Beyond the properties of the isolated molecule, computational studies are vital for predicting how this compound might interact with biological systems, such as proteins or enzymes.

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor), typically a protein. mdpi.com The primary goal is to identify the most stable binding mode and estimate the binding affinity, often expressed as a docking score or binding energy (in kcal/mol). ukm.my

For a compound like this compound, docking studies would involve placing it into the active site of a target protein of interest. The software then samples numerous possible conformations and orientations, scoring each one based on factors like shape complementarity, hydrogen bonds, and hydrophobic interactions. mdpi.comukm.my Studies on structurally similar benzaldehyde and benzyloxy derivatives have successfully used docking to predict interactions with targets like acetylcholinesterase and various enzymes involved in diseases, identifying key amino acid residues responsible for binding. rri.res.inmdpi.comnih.gov A lower binding energy generally indicates a more stable and favorable interaction. ukm.my

While molecular docking provides a static snapshot of the binding interaction, Molecular Dynamics (MD) simulations offer a dynamic view. plos.org An MD simulation calculates the motion of every atom in the ligand-protein complex over time, typically on the nanosecond scale, by solving Newton's equations of motion. nih.gov

This technique is crucial for validating the results of molecular docking. plos.org By simulating the complex in a solvated environment that mimics physiological conditions, researchers can assess the stability of the predicted binding pose. Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): Tracks the change in the atomic coordinates of the ligand and protein over time. A stable RMSD value suggests the complex has reached equilibrium and the ligand remains securely bound in its initial pose. plos.org

Hydrogen Bond Analysis: Monitors the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation, confirming which interactions are most persistent. nih.gov

Conformational Changes: Reveals if the binding of the ligand induces any significant changes in the protein's structure, which can be crucial for its function. nih.gov

Together, docking and MD simulations provide a comprehensive picture of the potential molecular mechanism of action for compounds like this compound. plos.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational modeling techniques used to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). wikipedia.orglongdom.org These models are instrumental in the fields of drug discovery, materials science, and toxicology for predicting the behavior of new chemical entities, thereby saving time and resources. longdom.orgnih.gov

The fundamental principle of QSAR/QSPR is that the structural and physicochemical properties of a molecule, such as its electronic, steric, and hydrophobic characteristics, determine its activity or properties. sysrevpharm.org By analyzing a dataset of compounds with known activities or properties, a model can be developed to predict the behavior of untested or novel compounds. wikipedia.org

While specific QSAR or QSPR studies focused exclusively on this compound are not extensively detailed in the reviewed literature, the broader class of substituted benzaldehydes has been the subject of such investigations. For instance, QSPR models have been developed to predict the ¹⁷O carbonyl chemical shifts of a series of 50 substituted benzaldehydes. nih.govunicamp.br In these studies, descriptors related to the electronic and steric properties of the benzene (B151609) ring, the aldehyde group, and the connecting carbon-carbon bond were calculated using semi-empirical methods (PM3). nih.govunicamp.br These descriptors were then correlated with the experimental chemical shifts using statistical methods like partial least-squares regression and principal component regression. nih.gov The resulting models were able to predict the ¹⁷O chemical shifts for a test set of benzaldehydes, demonstrating the utility of the QSPR approach. nih.govunicamp.br

The descriptors typically employed in such studies for benzaldehyde derivatives can be categorized as follows:

| Descriptor Category | Examples | Relevance |

| Electronic | Dipole moment, Partial atomic charges, Frontier orbital energies (HOMO/LUMO) | Influence reaction mechanisms, intermolecular interactions, and electronic spectra. |

| Steric | Molecular volume, Surface area, Molar refractivity | Relate to how the molecule fits into a receptor site or packs in a crystal lattice. |

| Topological | Connectivity indices, Wiener index | Describe the atomic arrangement and branching of the molecule. |

| Quantum Chemical | Heats of formation, Ionization potential, Electron affinity | Provide insights into the stability and reactivity of the molecule. |

These types of studies showcase the potential for developing predictive models for this compound and its derivatives. By calculating a range of molecular descriptors for this compound, it would be feasible to use existing or newly developed QSAR/QSPR models to predict its biological activities or physicochemical properties.

Non-Linear Optical (NLO) Response Investigations

Non-Linear Optical (NLO) materials are of significant interest due to their potential applications in optoelectronics, including frequency conversion, optical switching, and data storage. Organic molecules, particularly those with extended π-conjugated systems and donor-acceptor groups, can exhibit substantial NLO responses. The this compound framework, with its aromatic rings and electron-withdrawing aldehyde group, provides a basis for the design of NLO-active materials.

Computational studies, often employing Density Functional Theory (DFT), are crucial for predicting and understanding the NLO properties of molecules. Key parameters used to evaluate NLO response include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). A high value of β is indicative of a strong NLO response.

While a detailed experimental and computational analysis solely on this compound is not extensively covered in the available literature, studies on closely related derivatives provide significant insights into the NLO potential of this system.

For example, a computational study on 4-benzyloxy-3-methoxy-benzaldehyde was conducted using the B3LYP functional with the 6-31G(d,p) basis set to investigate its molecular structure and NLO properties. researchgate.net The calculated dipole moment, polarizability, and hyperpolarizability components were determined to understand its NLO behavior. researchgate.net

Another relevant investigation focused on a chalcone (B49325) derivative, (E)-3-(4-(benzyloxy)phenyl)-1-(4-methoxyphenyl)prop-2-en-1-one , which is synthesized from this compound. banglajol.info This study employed DFT calculations at the B3LYP/6-311++G(d,p) level to determine its structural and NLO properties. banglajol.info The results indicated that the compound possesses a significant hyperpolarizability, suggesting its potential as a good NLO material. banglajol.info

The NLO properties are often benchmarked against a standard material like urea (B33335). The first hyperpolarizability (β₀) of a material should be significantly higher than that of urea to be considered a promising candidate for NLO applications.

A summary of the calculated NLO parameters for a derivative of this compound is presented below:

| Compound | Method | Dipole Moment (μ) (Debye) | Polarizability (α₀) (esu) | First Hyperpolarizability (β₀) (esu) |

| (E)-3-(4-(benzyloxy)phenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | DFT/B3LYP/6-311++G(d,p) | 4.303 | 5.37 x 10⁻²³ | 1.15 x 10⁻²⁹ |

These theoretical investigations on derivatives underscore the NLO potential of compounds incorporating the this compound moiety. The combination of the benzyloxy group (electron-donating) and the benzaldehyde functionality (electron-withdrawing) connected through a π-system contributes to the charge asymmetry necessary for a significant NLO response. Further experimental and theoretical studies on this compound and its specifically designed derivatives would be valuable to fully elucidate their NLO properties and potential for technological applications.

Applications of 4 Benzyloxy Benzaldehyde Scaffolds in Medicinal Chemistry and Materials Science

Development of Pharmaceutical Intermediates and Lead Compounds

4-(Benzyloxy)benzaldehyde (B125253) is a key intermediate in the synthesis of complex organic molecules, finding significant use in the production of fine chemicals, including pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable precursor for chemists aiming to introduce specific functional groups into their synthetic pathways. The aldehyde group can readily participate in various chemical reactions, while the benzyloxy group can be modified or remain as a crucial pharmacophore in the final active molecule.

This compound has been instrumental in the development of lead compounds for drug discovery. For instance, it has been utilized in the synthesis of estrogen receptor β-selective ligands, such as (5-fluoro-(2R,3S)-2,3-bis(4-hydroxyphenyl)pentanenitrile), highlighting its importance in creating targeted therapies. Furthermore, this compound has served as an intermediate in the production of potential anti-HIV agents, specifically phenylethylthiazolylthiourea (PETT) analogues, which are a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov

Pharmacological Applications of this compound Derivatives

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, making them promising candidates for the development of new drugs to treat a variety of diseases.

Anticancer and Antiproliferative Agents

A number of studies have highlighted the potential of this compound derivatives as anticancer and antiproliferative agents. While this compound itself has shown less potent anticancer activity against HL-60 cells compared to its isomers, various modifications of this scaffold have yielded compounds with significant efficacy.

For example, a series of benzyloxy dihydropyrimidinones (DHPMs) were synthesized using a Biginelli reaction involving benzyloxy benzaldehyde (B42025). Several of these compounds exhibited good antiproliferative activity against six human solid tumor cell lines, with GI50 values below 5 μM. The most potent derivative in this series displayed GI50 values in the range of 1.1-3.1 μM across all tested cell lines.

| Compound Class | Cancer Cell Lines | Activity (GI50) |

| Benzyloxy dihydropyrimidinones | Six human solid tumor cell lines | < 5 μM (several compounds) |

| Most potent DHPM derivative | All tested cell lines | 1.1-3.1 μM |

Enzyme Inhibitors (e.g., Monoamine Oxidases, Cholinesterases, Dihydrofolate Reductase-thymidylate Synthase)

Derivatives of this compound have been investigated as inhibitors of several key enzymes implicated in various diseases.

Monoamine Oxidase (MAO) Inhibitors: The benzyloxy pharmacophore has been incorporated into various molecular frameworks to create potent and selective MAO inhibitors, which are crucial for the treatment of neurodegenerative diseases like Parkinson's disease. For instance, isatin-based benzyloxybenzene derivatives have been synthesized and evaluated for their MAO inhibitory activity. These compounds generally showed more profound inhibition of MAO-B than MAO-A.

Cholinesterase Inhibitors: In the context of Alzheimer's disease, inhibiting cholinesterases (acetylcholinesterase and butyrylcholinesterase) is a key therapeutic strategy. Novel Schiff base derivatives synthesized from 3-amino-N-aryl-benzenesulfonamide and substituted benzaldehydes, including those with a benzyloxy moiety, have been identified as potent cholinesterase inhibitors.

Dihydrofolate Reductase-thymidylate Synthase (DHFR-TS) Inhibitors: The enzyme dihydrofolate reductase-thymidylate synthase (DHFR-TS) is a critical target for antimalarial drugs. New 4-benzyloxy-2-trichloromethylquinazoline derivatives have been investigated as potential inhibitors of Plasmodium falciparum DHFR-TS (PfDHFR-TS). pandawainstitute.com Computational studies, including QSAR, molecular docking, and molecular dynamics simulations, have been employed to design and evaluate the efficacy of these compounds against both wild-type and mutant strains of the enzyme. pandawainstitute.com

| Enzyme Target | Derivative Class | Key Findings |

| Monoamine Oxidase B (MAO-B) | Isatin-based benzyloxybenzene derivatives | Potent and selective inhibition. |

| Cholinesterases | Schiff base derivatives | Potent inhibitory activity. |

| Dihydrofolate Reductase-thymidylate Synthase (PfDHFR-TS) | 4-benzyloxy-2-trichloromethylquinazoline derivatives | Investigated as potential inhibitors for antimalarial therapy. pandawainstitute.com |

Receptor Agonists and Modulators (e.g., RORα, Peroxisome Proliferator-Activated Receptors, Estrogen Receptor β-selective ligands)

The this compound scaffold has been utilized to develop ligands that can modulate the activity of various nuclear receptors.

RORα Agonists: The retinoic acid-related orphan receptor alpha (RORα) is a nuclear receptor involved in regulating various physiological processes. A high-throughput screen identified the 4-(4-(benzyloxy)phenyl)-5-carbonyl-2-oxo-1,2,3,4-tetrahydropyrimidine scaffold as a promising starting point for the development of novel, nonsteroidal RORα agonists. Structure-activity relationship (SAR) studies revealed that the benzyloxy group is a crucial element for maintaining the activity of these compounds.